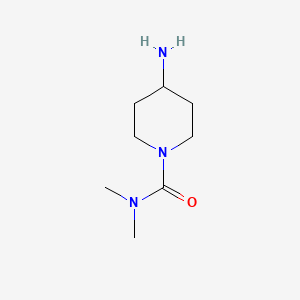

4-Amino-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-amino-N,N-dimethylpiperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-10(2)8(12)11-5-3-7(9)4-6-11/h7H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAXXMKMMFYNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-N,N-dimethylpiperidine-1-carboxamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the pharmacological context of 4-Amino-N,N-dimethylpiperidine-1-carboxamide. Due to the limited availability of experimental data for this specific molecule, this guide draws upon information from structurally related compounds and established chemical principles to offer valuable insights for research and development.

Core Chemical Properties

This compound is a substituted piperidine derivative. The piperidine scaffold is a crucial heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. The presence of a primary amine at the 4-position and a dimethylcarboxamide group at the 1-position offers multiple points for further chemical modification, making it an interesting building block for combinatorial chemistry and drug discovery.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 412356-47-9 | [1][2][3] |

| Molecular Formula | C₈H₁₇N₃O | [1][2] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CN(C)C(=O)N1CCC(N)CC1 | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | [1] |

| Boiling Point | Data not available | [1] |

| Solubility | Data not available | |

| pKa | Data not available |

Table 2: Spectral Data for this compound

| Spectrum Type | Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrometry | Data not available |

| Infrared (IR) | Data not available |

Proposed Synthesis and Experimental Protocols

Step 1: Synthesis of the Precursor, N,N-Dimethylpiperidin-4-amine

A common method for the synthesis of N,N-Dimethylpiperidin-4-amine is through the reductive amination of a protected piperidone derivative.

Experimental Protocol: Reductive Amination

-

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

-

-

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (e.g., 4.75 mmol) in methanol (15 mL), add dimethylamine hydrochloride (e.g., 9.8 mmol) and sodium cyanoborohydride (e.g., 4.3 mmol) at room temperature.

-

Stir the reaction mixture for an extended period (e.g., 4 days).

-

Add concentrated HCl (10 mL) and reduce the volume of the reaction mixture under vacuum.

-

Dissolve the resulting residue in H₂O (30 mL).

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Remove the solvent under vacuum to yield N,N-Dimethylpiperidin-4-amine.

-

Step 2: Formation of this compound

The final product can be synthesized by reacting the precursor amine with a suitable reagent to introduce the dimethylcarboxamide group.

Proposed Protocol: Carboxamide Formation

-

Materials:

-

N,N-Dimethylpiperidin-4-amine (from Step 1)

-

Dimethylcarbamoyl chloride

-

A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

Dissolve N,N-Dimethylpiperidin-4-amine in the anhydrous aprotic solvent.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add dimethylcarbamoyl chloride to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Caption: Proposed two-step synthesis of this compound.

Potential Biological and Pharmacological Relevance

While no specific biological activity has been reported for this compound, the piperidine-4-carboxamide scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications.

-

Anti-HIV Agents: Certain piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, showing promising anti-HIV-1 activity.[4]

-

Anticonvulsants: Piperidine carboxamides have been evaluated as calpain inhibitors, and some have demonstrated the ability to inhibit NMDA-induced convulsions in animal models.[5]

-

Anti-osteoporosis Agents: Novel piperidine-3-carboxamide derivatives have shown potent inhibitory activity against cathepsin K, a key enzyme in bone resorption, suggesting their potential in treating osteoporosis.[6]

-

Anticancer Activity: The N-arylpiperidine-3-carboxamide scaffold has been identified in compounds that induce a senescence-like phenotype in melanoma cells, indicating potential as an anticancer agent.[7] Furthermore, a 4-amino-piperidine-4-carboxamide derivative, AZD5363, is a potent inhibitor of Akt kinases and has been investigated as an orally bioavailable anticancer drug.[8][9]

-

Dopamine Reuptake Inhibitors and Analgesics: Some piperidine-4-carboxamide derivatives have been found to be potent dopamine reuptake inhibitors and have shown analgesic properties in mice.[10]

-

Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of sQC, an enzyme implicated in the pathology of Alzheimer's disease.[11][12]

The diverse biological activities of these related compounds underscore the potential of this compound as a valuable building block for the synthesis of new therapeutic agents.

Experimental Workflows in Drug Discovery

A novel compound such as this compound would typically enter a drug discovery workflow to assess its therapeutic potential. This process involves a series of stages from initial screening to preclinical development.

Caption: A generalized workflow for early-stage drug discovery.

Conclusion

This compound is a chemical entity with a scaffold that is of significant interest in the field of medicinal chemistry. While specific experimental data for this compound is currently lacking in the public domain, its structural features suggest it is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The provided synthesis outline offers a plausible route for its preparation, and the overview of the biological activities of related piperidine carboxamides highlights promising areas for future investigation. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and development.

References

- 1. This compound - CAS:412356-47-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound 95% | CAS: 412356-47-9 | AChemBlock [achemblock.com]

- 3. americanelements.com [americanelements.com]

- 4. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 4-Amino-N,N-dimethylpiperidine-1-carboxamide (CAS 412356-47-9)

Disclaimer: Publicly available scientific literature and technical documentation on 4-Amino-N,N-dimethylpiperidine-1-carboxamide (CAS 412356-47-9) are exceedingly limited. This guide summarizes the available data for the specified compound and provides supplementary information on related piperidine derivatives to offer a broader context for researchers, scientists, and drug development professionals. The information on related compounds should not be directly attributed to this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperidine core. The piperidine scaffold is a prevalent structural motif in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] The presence of an amino group at the 4-position and an N,N-dimethylcarboxamide group at the 1-position suggests its potential as a versatile building block in the synthesis of more complex molecules with potential pharmacological activities.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 412356-47-9 | [1] |

| Molecular Formula | C₈H₁₇N₃O | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| Physical State | Solid | [3] |

| Boiling Point (Predicted) | 290.2 ± 33.0 °C at 760 Torr | [3] |

| Density (Predicted) | 1.069 ± 0.06 g/cm³ at 20 °C | [3] |

| Melting Point | Not Available | [2][3] |

| Solubility | Not Available | [2][3] |

| IUPAC Name | This compound | [1] |

| SMILES | CN(C)C(=O)N1CCC(N)CC1 | [1] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for related 4-aminopiperidine-1-carboxamide derivatives can be inferred from published research.

A common approach involves a multi-step synthesis starting from a suitable piperidine precursor. The following diagram illustrates a plausible, generalized synthetic workflow.

Caption: Generalized synthetic pathway for 4-aminopiperidine-1-carboxamide derivatives.

Hypothetical Experimental Protocol (Based on general methods for similar compounds):

-

Step 1: Synthesis of 4-Amino-1-Boc-piperidine. 1-Boc-4-piperidone could be subjected to reductive amination. This typically involves reacting the ketone with an amine source, such as ammonia, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

-

Step 2: Deprotection. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen would then be removed, commonly using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Step 3: Carboxamide Formation. The resulting 4-aminopiperidine would be reacted with N,N-dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Below is a discussion of the expected spectral characteristics based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the N,N-dimethyl group as a singlet, likely in the 2.5-3.0 ppm region. The protons on the piperidine ring would appear as multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The proton on the carbon bearing the amino group (H-4) would likely be a multiplet. The protons of the primary amine may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the two methyl carbons of the dimethylamino group, the carbonyl carbon of the carboxamide, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be expected to exhibit characteristic absorption bands for its functional groups:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C=O stretching: The carbonyl group of the tertiary amide would likely show a strong absorption band in the range of 1630-1680 cm⁻¹.[4]

-

C-N stretching: These would appear in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 171. Fragmentation would likely involve cleavage of the N,N-dimethylcarboxamide group and fragmentation of the piperidine ring. Mass spectrometry of piperidine derivatives can yield complex fragmentation patterns that are useful for structural elucidation.[5]

Biological and Pharmacological Activity

There is no specific information available regarding the biological or pharmacological activity of this compound. However, the 4-aminopiperidine carboxamide scaffold is of interest in drug discovery.

-

Antimalarial Activity: A study on piperidine carboxamides identified compounds with potent activity against Plasmodium falciparum, the parasite that causes malaria.[6] These compounds were found to be inhibitors of the proteasome.[6]

-

Antiviral Activity: The related compound, 4-Aminopiperidine-4-carboxamide dihydrochloride, has shown in vitro activity against several coronaviruses, including SARS-CoV-2 variants.[7]

-

Kinase Inhibition: Derivatives of 4-amino-piperidine-4-carboxamide have been investigated as potent inhibitors of Akt kinases, which are involved in cell signaling pathways related to cancer.[8]

-

Antifungal Agents: A series of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis.[9]

The following diagram illustrates a simplified workflow for screening the biological activity of a novel compound like this compound.

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Safety and Toxicology

No specific material safety data sheet (MSDS) or detailed toxicology report for this compound is publicly available. However, based on its chemical structure and data for related piperidine compounds, certain hazards can be anticipated.

-

General Piperidine Hazards: Piperidine and its derivatives can be hazardous. They may cause skin and eye irritation or burns.[10][11][12] Ingestion or inhalation can be harmful.[10][11][12]

-

Predicted Hazards: Some vendor sites list GHS hazard statements for this compound, which include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion

This compound (CAS 412356-47-9) is a chemical entity for which there is a significant lack of published experimental data. While its basic chemical identity is established, its physicochemical properties, detailed synthesis, spectroscopic characterization, biological activity, and toxicological profile remain largely undocumented in the public domain. The information presented here is based on predictions and data from structurally analogous compounds. Researchers and drug development professionals interested in this molecule or its scaffold should consider this lack of data and the necessity for thorough experimental characterization. The potential of the 4-aminopiperidine carboxamide scaffold in various therapeutic areas suggests that further investigation into this and related compounds could be a fruitful area of research.

References

- 1. This compound 95% | CAS: 412356-47-9 | AChemBlock [achemblock.com]

- 2. This compound [srdpharma.com]

- 3. hurawalhi.com [hurawalhi.com]

- 4. Infrared spectroscopic study of the effects of different cations on NN-dimethylacetamide and fully deuterated NN-dimethylformamide - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 4-Aminopiperidine-4-carboxamide dihydrochloride | 2160549-43-7 [smolecule.com]

- 8. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide on 4-Amino-N,N-dimethylpiperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on 4-Amino-N,N-dimethylpiperidine-1-carboxamide, with a focus on its solubility and its role as a scaffold in the development of kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes a generalized experimental protocol for solubility determination and contextualizes its relevance within significant cell signaling pathways.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental and physiological settings.

| Property | Value | Source |

| CAS Number | 412356-47-9 | [1][2] |

| Molecular Formula | C₈H₁₇N₃O | [1][2] |

| Molecular Weight | 171.24 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | CN(C)C(=O)N1CCC(N)CC1 | [2] |

Solubility Data

As of the latest literature review, specific quantitative experimental solubility data for this compound in various solvents is not publicly available. Commercial suppliers and scientific databases do not currently provide measured solubility values (e.g., in mg/mL or mol/L) for this compound.

Qualitative Solubility Profile Prediction

Based on its chemical structure, a qualitative prediction of its solubility can be inferred:

-

Aqueous Solubility: The presence of a primary amine and a tertiary amine within the piperidine ring, along with the carboxamide group, suggests that the molecule has polar characteristics. The amino groups are basic and can be protonated in acidic solutions, which would significantly increase its solubility in aqueous acidic media. In neutral to alkaline pH, the compound will exist in its less polar free base form, likely resulting in lower aqueous solubility.

-

Organic Solvent Solubility: It is anticipated to have good solubility in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, owing to the potential for hydrogen bonding. Its solubility in non-polar solvents like hexanes is expected to be limited.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

For researchers wishing to determine the quantitative solubility of this compound, the equilibrium shake-flask method is a standard and reliable approach. The following is a generalized protocol that can be adapted for this purpose.

Objective

To determine the equilibrium solubility of this compound in a selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO) at a controlled temperature.

Materials

-

This compound

-

Selected solvents (analytical grade)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Constant temperature shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to permit the settling of undissolved solid.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor, expressing the final result in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Role in Signaling Pathways

While data on this compound itself is sparse, the broader class of 4-amino-1-(heterocycle)-piperidine-4-carboxamides has been extensively investigated as potent and selective inhibitors of Protein Kinase B (Akt).[3][4] Akt is a critical node in the PI3K/Akt/mTOR intracellular signaling pathway, which is fundamental for regulating cell survival, proliferation, and growth.[3] Dysregulation of this pathway is a common feature in many human cancers, making Akt a prime target for anticancer drug development.[4]

These inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates.

PI3K/Akt Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt signaling pathway and indicates the point of inhibition by 4-aminopiperidine-4-carboxamide derivatives.

Caption: The PI3K/Akt Signaling Pathway and Inhibition Point.

Conclusion

This compound is a chemical entity of significant interest primarily due to the therapeutic potential of its derivatives as Akt inhibitors. While direct experimental data on its solubility remains elusive, established methodologies can be employed to determine these crucial parameters. Understanding its physicochemical properties and its role as a scaffold for targeting the PI3K/Akt pathway is vital for researchers in the fields of medicinal chemistry and oncology drug development. This guide serves as a foundational resource to facilitate further investigation and application of this compound and its analogs.

References

Spectroscopic Analysis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Amino-N,N-dimethylpiperidine-1-carboxamide, a piperidine derivative of interest in pharmaceutical research and development. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide focuses on predicted spectroscopic data based on computational models and provides detailed, generalized experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, experimental data for the closely related structural analog, tert-butyl 4-aminopiperidine-1-carboxylate, is included for comparative purposes. This document is intended to serve as a practical resource for researchers, enabling them to anticipate spectral features, design appropriate analytical methodologies, and accurately interpret their experimental findings.

Introduction

This compound is a small molecule featuring a substituted piperidine core, a functional group prevalent in many biologically active compounds and approved pharmaceuticals. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery, process development, and quality control. This guide addresses the current gap in publicly accessible experimental data by providing a robust predictive analysis and standardized protocols for its characterization.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using established computational algorithms and provide a reliable estimation of the expected spectral features.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | t (br) | 2H | H-2ax, H-6ax |

| ~2.85 | s | 6H | N(CH₃)₂ |

| ~2.70 | m | 1H | H-4 |

| ~2.65 | dt (br) | 2H | H-2eq, H-6eq |

| ~1.80 | m | 2H | H-3eq, H-5eq |

| ~1.50 (br s) | s | 2H | NH₂ |

| ~1.25 | m | 2H | H-3ax, H-5ax |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C=O (carboxamide) |

| ~50.0 | C-4 |

| ~45.0 | C-2, C-6 |

| ~36.0 | N(CH₃)₂ |

| ~33.0 | C-3, C-5 |

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+)

| m/z (amu) | Ion Species | Predicted Abundance |

| 172.15 | [M+H]⁺ | High |

| 127.11 | [M+H - N(CH₃)₂]⁺ | Medium |

| 99.10 | [Piperidine ring fragment]⁺ | Medium |

| 70.08 | [C₄H₈N]⁺ | Medium |

| 44.05 | [C₂H₆N]⁺ | High |

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretch (primary amine) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1640-1620 | Strong | C=O stretch (amide) |

| 1580-1550 | Medium | N-H bend (primary amine) |

| 1250-1200 | Medium | C-N stretch (amide) |

| 1150-1050 | Medium | C-N stretch (amine) |

Experimental Spectroscopic Data of a Structural Analog: tert-Butyl 4-aminopiperidine-1-carboxylate

For comparative purposes, the following tables present experimental spectroscopic data for tert-butyl 4-aminopiperidine-1-carboxylate, a structurally related compound.[1]

¹H NMR Data of tert-Butyl 4-aminopiperidine-1-carboxylate

Data sourced from publicly available databases.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.90 | m (br) | 2H | H-2eq, H-6eq |

| ~2.85 | m (br) | 2H | H-2ax, H-6ax |

| ~2.70 | m | 1H | H-4 |

| ~1.80 | m | 2H | H-3eq, H-5eq |

| ~1.45 | s | 9H | C(CH₃)₃ |

| ~1.20 | m | 2H | H-3ax, H-5ax |

| ~1.15 (br s) | s | 2H | NH₂ |

¹³C NMR Data of tert-Butyl 4-aminopiperidine-1-carboxylate

Data sourced from publicly available databases.

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~50.5 | C-4 |

| ~44.0 | C-2, C-6 |

| ~34.0 | C-3, C-5 |

| ~28.5 | C(CH₃)₃ |

Mass Spectrometry Data of tert-Butyl 4-aminopiperidine-1-carboxylate (ESI+)

Data sourced from publicly available databases.

| m/z (amu) | Ion Species |

| 201.16 | [M+H]⁺ |

| 145.12 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| 101.10 | [M+H - Boc]⁺ |

Infrared (IR) Absorption Data of tert-Butyl 4-aminopiperidine-1-carboxylate

Data sourced from publicly available databases.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360, ~3280 | Medium | N-H stretch (primary amine) |

| ~2970, ~2850 | Strong | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1580 | Medium | N-H bend (primary amine) |

| ~1420 | Strong | C-N stretch (carbamate) |

| ~1170 | Strong | C-O stretch (carbamate) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound. Instrument parameters should be optimized for the specific sample and spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation

-

Weigh 5-10 mg of the sample directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent depends on the sample's solubility.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for CDCl₃) if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

4.1.2. Data Acquisition

-

¹H NMR:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 220 ppm.

-

4.1.3. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

4.2.1. Sample Preparation

-

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solvent should be compatible with the chosen ionization technique (e.g., ESI).

4.2.2. Data Acquisition (ESI-MS)

-

Ionization Mode: Positive ion mode is typically preferred for amines.

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-20 µL/min.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To obtain fragmentation information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Infrared (IR) Spectroscopy

4.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

4.3.2. Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Interpretation of Predicted Spectra

-

¹H NMR: The predicted spectrum suggests a complex pattern for the piperidine ring protons due to axial and equatorial environments, leading to overlapping multiplets. The singlet for the N,N-dimethyl group at ~2.85 ppm and the broad singlet for the amino protons are characteristic features.

-

¹³C NMR: The spectrum is expected to be simple, with five distinct signals. The downfield signal around 165.0 ppm is characteristic of the amide carbonyl carbon. The signals for the piperidine ring carbons will appear in the aliphatic region.

-

Mass Spectrometry: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 172.15. Key fragmentation pathways likely involve the loss of the dimethylamino group and cleavage of the piperidine ring.

-

Infrared Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration for the amide group around 1630 cm⁻¹. The N-H stretching of the primary amine will appear as a medium intensity, broad band in the 3400-3200 cm⁻¹ region. The aliphatic C-H stretches will be observed as strong absorptions below 3000 cm⁻¹.

Conclusion

This technical guide provides a foundational spectroscopic analysis of this compound through predictive methods and the presentation of experimental data for a close structural analog. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to obtain and interpret high-quality spectroscopic data. This information is crucial for the unambiguous characterization of this compound and will support its further investigation and application in medicinal chemistry and drug development.

References

In-depth Technical Guide: Biological Activity of 4-Amino-N,N-dimethylpiperidine-1-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the biological activity of the chemical compound 4-Amino-N,N-dimethylpiperidine-1-carboxamide. Following a comprehensive review of available scientific literature and patent databases, it has been determined that there is no direct research or published data on the specific biological activity of this compound itself.

The primary role of this compound, as identified in the public domain, is that of a chemical intermediate or building block in the synthesis of more complex molecules. Notably, it has been cited in patents for the creation of quinazolinone-based bromodomain inhibitors. Therefore, this document will summarize the context in which this compound is utilized and briefly touch upon the biological activities of the final compounds it helps to produce.

Role as a Chemical Intermediate

Current information strongly indicates that this compound is not investigated for its own therapeutic effects but is rather employed as a reactant in synthetic chemistry.

Synthesis of Bromodomain Inhibitors

Patents detailing the discovery of novel quinazolinones as bromodomain inhibitors list this compound as a key reactant.[1][2] In these synthetic pathways, the primary amino group on the piperidine ring of this compound is utilized to form a bond with a quinazolinone core structure. This reaction is a critical step in the assembly of the final, biologically active bromodomain inhibitor.

The general synthetic workflow involving this intermediate can be visualized as follows:

Figure 1: Synthetic role of the compound.

Biological Activity of Structurally Related Final Products

While this compound itself lacks documented biological activity, the final products synthesized from it exhibit significant effects. The quinazolinone-based compounds, for which it serves as a building block, are potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as Brd4.[1][2]

Bromodomain Inhibition Signaling Pathway

BET inhibitors function by competitively binding to the acetyl-lysine binding pockets of bromodomains, thereby preventing their interaction with acetylated histones and transcription factors. This disruption of protein-protein interactions leads to the downregulation of key oncogenes and pro-inflammatory genes.

The general mechanism of action for the final compounds is illustrated below:

Figure 2: BET inhibition pathway.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, this compound should be regarded as a commercially available building block for organic synthesis rather than a biologically active agent. Its utility lies in its bifunctional nature, presenting a reactive primary amine for further chemical modification while being capped with a dimethylcarboxamide group on the piperidine nitrogen. Future research may explore the biological activities of other derivatives synthesized from this intermediate, but as of now, no such data is publicly available for the title compound. There is no quantitative data or detailed experimental protocols concerning the biological activity of this compound to report.

References

The 4-Amino-N,N-dimethylpiperidine-1-carboxamide Scaffold: A Core Moiety in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Drug Development Professionals

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of kinase inhibitor scaffolds, the 4-aminopiperidine-1-carboxamide core has emerged as a privileged structure, enabling the development of highly effective therapeutic agents. This technical guide delves into the utility of this scaffold, with a primary focus on its most successful application in the design of Protein Kinase B (Akt) inhibitors, exemplified by the clinical candidate AZD5363. We will explore the structure-activity relationships, quantitative pharmacological data, and key experimental methodologies that underscore the significance of this chemical moiety.

From a Simple Scaffold to Potent Inhibitors: The Case of Akt

While 4-Amino-N,N-dimethylpiperidine-1-carboxamide itself is a basic building block, its structural features are pivotal. The piperidine ring provides a three-dimensional framework that can be functionalized to achieve specific interactions within the ATP-binding pocket of kinases. The carboxamide linker offers a rigid connection point for introducing various substituents that can modulate potency, selectivity, and pharmacokinetic properties.

A prime example of this scaffold's potential is in the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Akt, a key node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer.[1][2][3] The pyrrolopyrimidine group effectively targets the hinge region of the kinase, while modifications to the carboxamide moiety have been extensively explored to enhance potency and selectivity.[4][5][6]

Quantitative Analysis of Kinase Inhibition

The following tables summarize the in vitro potency of key compounds based on the 4-aminopiperidine-1-carboxamide scaffold against various kinases.

Table 1: In Vitro Kinase Inhibitory Activity of AZD5363 and Related Compounds

| Compound | Target Kinase | IC50 (nM) | Selectivity vs. ROCK (fold) |

| AZD5363 | Akt1 | 3 | >1000 |

| AZD5363 | Akt2 | 8 | >1000 |

| AZD5363 | Akt3 | 8 | >1000 |

Data extracted from multiple sources indicating high potency against all three Akt isoforms.[4][5][6]

Table 2: Structure-Activity Relationship of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide Analogs against PKBβ (Akt2)

| Compound Number | R Group (Substitution on Benzylamide) | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity vs. PKA (fold) |

| 21 | 4-Cl | 4.0 | 25 | 6.25 |

| 28 | 2,4-diCl | 3.4 | 84 | 24.7 |

| 30 | 2-Cl, 4-F | 8.0 | Not Determined | Not Determined |

| 32 | 2-F, 4-Cl | 4.0 | Not Determined | Not Determined |

This table highlights how substitutions on the benzylamide portion of the molecule can influence potency and selectivity against the closely related kinase PKA.[1]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for these inhibitors is the competitive inhibition of ATP binding to the kinase domain of Akt. This prevents the phosphorylation of downstream substrates, thereby inhibiting cell proliferation and promoting apoptosis.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-aminopiperidine-1-carboxamide derivatives.

Experimental Protocols

Radiometric Kinase Assay for PKBβ (Akt2) Inhibition

This assay quantifies the inhibitory potential of a compound by measuring the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (with a spike of [γ-33P]ATP), the substrate peptide (e.g., GRPRAATF), PKBβ enzyme, and the test compound at varying concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at room temperature for a specific period (e.g., 60 minutes).

-

Termination: The reaction is stopped by the addition of phosphoric acid.

-

Signal Detection: The reaction mixture is then transferred to a filter plate (e.g., P30 filtermat), which captures the phosphorylated substrate. The filtermat is washed to remove unincorporated [γ-33P]ATP.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

-

Cell Implantation: Human tumor cells (e.g., from a breast cancer cell line) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Mice are randomized into vehicle control and treatment groups. The test compound (e.g., an orally bioavailable 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide) is administered, typically orally, at a specified dose and schedule.[2][3]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for pharmacodynamic biomarker analysis.[2][3]

-

Efficacy Evaluation: The anti-tumor activity is determined by comparing the tumor growth in the treated groups to the control group.[2][3]

Caption: A generalized workflow for an in vivo tumor xenograft study.

Conclusion

The this compound scaffold, while chemically simple, has proven to be a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The successful development of Akt inhibitors like AZD5363, which are based on this core structure, validates its importance in modern medicinal chemistry. Through careful manipulation of the substituents on the piperidine and carboxamide moieties, researchers have been able to fine-tune the pharmacological properties of these molecules, leading to compounds with promising therapeutic potential. The data and methodologies presented in this guide highlight the key considerations for researchers and drug development professionals working with this valuable scaffold. Further exploration of this chemical space is likely to yield novel inhibitors against a range of kinase targets, continuing the legacy of this impactful molecular framework.

References

- 1. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 4-Amino-N,N-dimethylpiperidine-1-carboxamide in Fragment-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is increasingly shaped by the principles of fragment-based drug discovery (FBDD), a powerful methodology that identifies low-molecular-weight ligands (fragments) that bind to biological targets with high efficiency. These fragments serve as starting points for the development of potent and selective drug candidates. This technical guide delves into the potential of 4-Amino-N,N-dimethylpiperidine-1-carboxamide as a core fragment in FBDD, with a particular focus on its application in the discovery of kinase inhibitors, a critical class of therapeutic targets.

The 4-Aminopiperidine Carboxamide Scaffold: A Privileged Fragment

The 4-aminopiperidine carboxamide moiety has emerged as a privileged scaffold in medicinal chemistry. Its rigid piperidine ring system reduces conformational flexibility, often leading to improved binding affinity and selectivity. The presence of a basic amino group and a carboxamide allows for versatile interactions with protein targets, including hydrogen bonding and salt bridge formation.

While direct fragment screening data for this compound is not extensively published, its core structure is present in numerous potent kinase inhibitors. Notably, derivatives of 4-aminopiperidine-4-carboxamide have been successfully developed as inhibitors of Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The central role of Akt in this pathway makes it a highly attractive target for the development of novel cancer therapeutics.

A Hypothetical Fragment-Based Drug Discovery Workflow

The discovery of a potent Akt inhibitor derived from a 4-aminopiperidine carboxamide fragment would typically follow a structured workflow. This process begins with the screening of a fragment library to identify initial hits, followed by hit validation and optimization to improve potency and drug-like properties.

Synthesis of the Core Fragment

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available piperidone derivative. A representative synthetic route is outlined below.

Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate: A solution of tert-butyl 4-oxopiperidine-1-carboxylate and ammonium acetate in methanol is treated with sodium cyanoborohydride. The reaction is stirred at room temperature until completion. After an aqueous workup and extraction, the product is purified by column chromatography.

Synthesis of tert-butyl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate in a suitable solvent such as dichloromethane, an excess of dimethylcarbamoyl chloride and a non-nucleophilic base like triethylamine are added. The reaction is stirred until the starting material is consumed. The product is then isolated and purified.

Deprotection and Carboxamide Formation: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid in dichloromethane. The resulting amine is then reacted with dimethylcarbamoyl chloride to yield the final product, this compound.

Experimental Protocols for Fragment Screening

The identification of initial fragment hits requires sensitive biophysical techniques capable of detecting weak binding interactions. The following are representative protocols for common FBDD screening methods.

Surface Plasmon Resonance (SPR) Screening

Objective: To identify fragments that bind to the target kinase.

Materials:

-

Recombinant, purified kinase (e.g., Akt1)

-

SPR instrument and sensor chips (e.g., CM5)

-

Fragment library dissolved in 100% DMSO

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (EDC, NHS, ethanolamine)

Method:

-

Immobilization: The kinase is immobilized on the sensor chip surface via amine coupling to a density that gives a maximal response of approximately 100-200 RU for a small molecule. A reference flow cell is prepared by activating and deactivating the surface without protein immobilization.

-

Fragment Screening: Fragments are serially diluted from DMSO stocks into running buffer to a final concentration of 200 µM with a final DMSO concentration of 1-2%.

-

Injection: Each fragment solution is injected over the reference and kinase-immobilized flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

-

Data Analysis: The sensorgrams from the reference flow cell are subtracted from the kinase flow cell to correct for bulk refractive index changes. Fragments that show a concentration-dependent binding response are considered primary hits.

Isothermal Titration Calorimetry (ITC) for Hit Validation

Objective: To confirm the binding of primary hits and determine their thermodynamic binding profile.

Materials:

-

Purified kinase

-

Hit fragment

-

ITC instrument

-

Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)

Method:

-

Sample Preparation: The kinase and fragment are dialyzed extensively against the same buffer to minimize buffer mismatch effects. The kinase is placed in the sample cell at a concentration of 10-20 µM, and the fragment is loaded into the injection syringe at a concentration 10-20 fold higher than the protein.

-

Titration: A series of small injections (e.g., 2-5 µL) of the fragment solution are made into the protein solution at constant temperature (e.g., 25°C).

-

Data Analysis: The heat change for each injection is measured. The integrated heats are plotted against the molar ratio of fragment to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Saturation Transfer Difference (STD) NMR Spectroscopy

Objective: To identify fragments that bind to the target kinase in solution.

Materials:

-

Purified kinase

-

Fragment library

-

Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4)

-

NMR spectrometer with cryoprobe

Method:

-

Sample Preparation: A solution of the kinase (10-50 µM) is prepared in the deuterated buffer. The fragments are added from a stock solution to a final concentration of 100-500 µM.

-

NMR Data Acquisition: Two spectra are acquired for each sample: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation frequency is applied to a region of the spectrum where no protein signals are present.

-

Data Processing: The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.

-

Data Analysis: Fragments that are in close contact with the saturated protein will receive saturation transfer and show signals in the STD spectrum. The intensity of the STD signals is proportional to the binding affinity and the proximity of the fragment protons to the protein surface.

Quantitative Data: Biological Activity of 4-Aminopiperidine Carboxamide Derivatives

While data for the specific title fragment is limited, the literature provides extensive quantitative data for more developed analogs targeting Akt. The following table summarizes representative data for a series of 4-aminopiperidine-4-carboxamide derivatives, demonstrating the potency of this scaffold.

| Compound ID | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Cellular p-GSK3β IC50 (nM) |

| Analog 1 | 15 | 45 | 50 | 150 |

| Analog 2 | 8 | 20 | 25 | 80 |

| Analog 3 (AZD5363-like) | 3 | 10 | 12 | 40 |

| Analog 4 | 25 | 70 | 85 | 250 |

Note: The data presented here is a representative compilation from published studies on Akt inhibitors and does not correspond to a single specific publication.

Conclusion

The this compound core represents a valuable starting point for fragment-based drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors. Its favorable physicochemical properties and versatile interaction capabilities make it an attractive scaffold for elaboration into potent and selective drug candidates. The successful development of Akt inhibitors based on this core validates the potential of this fragment. By employing a systematic FBDD workflow, leveraging sensitive biophysical screening techniques, and applying structure-guided optimization, researchers can effectively harness the potential of this and other privileged fragments to accelerate the discovery of new medicines.

Initial Screening of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

Introduction

The 4-aminopiperidine carboxamide scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological pathways. Analogs of this core structure have shown promise as potent and selective inhibitors of Protein Kinase B (Akt), a key node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making Akt a compelling target for anticancer drug development.[1][2] This technical guide outlines a comprehensive initial screening cascade for novel 4-Amino-N,N-dimethylpiperidine-1-carboxamide analogs designed as potential Akt inhibitors. The workflow detailed herein is intended to efficiently identify potent and cell-permeable lead compounds for further optimization.

Hypothetical Analog Library and Initial Data

For the purposes of this guide, a hypothetical library of this compound analogs has been synthesized. The initial screening data for this library is presented below. Modifications were focused on the N,N-dimethyl moiety (R1 and R2) and the 4-amino substituent (R3).

Table 1: In Vitro Potency and Selectivity of this compound Analogs

| Compound ID | R1 | R2 | R3 | Akt1 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |

| REF-001 | CH₃ | CH₃ | H | 550 | >10000 | >18 |

| ANA-001 | H | Cyclopropyl | H | 250 | >10000 | >40 |

| ANA-002 | CH₃ | Ethyl | H | 480 | >10000 | >21 |

| ANA-003 | CH₃ | CH₃ | Methyl | 320 | >10000 | >31 |

| ANA-004 | CH₃ | CH₃ | Benzyl | 15 | 2500 | 167 |

| ANA-005 | Ethyl | Ethyl | H | 600 | >10000 | >17 |

| ANA-006 | H | Phenyl | H | 95 | 8500 | 89 |

Table 2: Cellular Activity and Physicochemical Properties of Selected Analogs

| Compound ID | p-Akt (Ser473) IC50 (nM) (PC-3 cells) | Cell Viability IC50 (µM) (PC-3 cells) | cLogP |

| REF-001 | 1200 | >50 | 1.2 |

| ANA-001 | 650 | 45.2 | 1.8 |

| ANA-003 | 800 | >50 | 1.5 |

| ANA-004 | 35 | 8.9 | 3.5 |

| ANA-006 | 210 | 22.1 | 2.9 |

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits Akt to the plasma membrane where it is activated via phosphorylation by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

Experimental Workflow

An efficient initial screening of the analog library follows a tiered approach, beginning with high-throughput biochemical assays to identify potent inhibitors of the target kinase. Hits are then progressed to cell-based assays to confirm on-target activity and assess cellular potency and cytotoxicity.

Experimental Protocols

Primary Screening: Biochemical Akt1 Kinase Assay

This assay quantifies the ability of the test compounds to inhibit the phosphorylation of a substrate by recombinant human Akt1.

-

Materials:

-

Recombinant human Akt1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Test compounds (serially diluted in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well white plates

-

-

Procedure:

-

Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing Akt1 enzyme and the biotinylated peptide substrate in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to DMSO controls and determine IC50 values using a non-linear regression curve fit.

-

Cellular Target Engagement: p-Akt (Ser473) AlphaLISA Assay

This assay measures the inhibition of Akt phosphorylation at serine 473 in a cellular context, confirming that the compounds can penetrate the cell membrane and engage the target.

-

Materials:

-

PC-3 (prostate cancer) cell line

-

Complete growth medium (e.g., F-12K Medium with 10% FBS)

-

Test compounds

-

IGF-1 (Insulin-like growth factor 1)

-

Lysis buffer

-

AlphaLISA® SureFire® Ultra™ p-Akt1/2/3 (Ser473) Assay Kit (PerkinElmer)

-

384-well white plates

-

-

Procedure:

-

Seed PC-3 cells in 384-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 18 hours.

-

Pre-treat cells with serially diluted test compounds for 2 hours.

-

Stimulate the cells with IGF-1 (100 ng/mL) for 20 minutes to induce Akt phosphorylation.

-

Aspirate the medium and lyse the cells by adding lysis buffer.

-

Incubate for 10 minutes at room temperature with gentle shaking.

-

Transfer the lysate to a new 384-well plate.

-

Follow the AlphaLISA kit protocol to add acceptor beads and donor beads.

-

Incubate in the dark at room temperature.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Determine IC50 values by plotting the AlphaLISA signal against the compound concentration.

-

Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay assesses the general cytotoxicity of the compounds by measuring the number of viable cells in culture based on ATP levels.

-

Materials:

-

PC-3 cell line

-

Complete growth medium

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

-

-

Procedure:

-

Seed PC-3 cells in 96-well plates at an appropriate density.

-

Allow cells to attach and grow for 24 hours.

-

Treat cells with serially diluted test compounds for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the kit instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate the percent viability relative to DMSO-treated cells and determine IC50 values.

-

References

Probing the Pharmacological Core: A Technical Guide to the Mechanism of Action of 4-Aminopiperidine-1-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of a class of compounds structurally related to 4-Amino-N,N-dimethylpiperidine-1-carboxamide. While specific research on this compound is limited, extensive studies on its derivatives, particularly 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have identified them as potent and selective inhibitors of Protein Kinase B (Akt). This document synthesizes the available data on these derivatives to provide a comprehensive understanding of their core mechanism of action, focusing on the inhibition of the Akt signaling pathway, a critical regulator of cell growth and survival that is frequently deregulated in cancer.

Introduction: The 4-Aminopiperidine-1-carboxamide Scaffold

The piperidine ring is a prevalent scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives are explored for a wide range of pharmacological activities. The 4-aminopiperidine-1-carboxamide core, in particular, has served as a versatile template for the design of targeted therapies. While "this compound" itself is commercially available as a building block for chemical synthesis, its specific biological activity is not extensively documented in publicly available research. However, the modification of this core has led to the development of highly active derivatives, most notably as inhibitors of the serine/threonine kinase Akt.

Core Mechanism of Action: Inhibition of the Akt/PKB Signaling Pathway

The primary and most well-characterized mechanism of action for the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide class of compounds is the competitive inhibition of ATP at the active site of Protein Kinase B (Akt).[1] Akt is a key node in cellular signaling pathways that promote cell survival, growth, proliferation, and metabolism. Its over-activation is a common feature in many human cancers, making it a prime target for anticancer drug development.

The PI3K/Akt/mTOR Signaling Pathway

The activation of Akt is a multi-step process initiated by growth factors, cytokines, and other extracellular signals. A simplified representation of this pathway is as follows:

-

Receptor Tyrosine Kinase (RTK) Activation: Ligand binding to an RTK leads to its dimerization and autophosphorylation.

-

PI3K Activation: The activated RTK recruits and activates Phosphoinositide 3-kinase (PI3K).

-

PIP3 Formation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt and Phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane.

-

Full Akt Activation: Akt is then phosphorylated by PDK1 at threonine 308 and by the mTORC2 complex at serine 473, leading to its full activation.

-

Downstream Effects: Activated Akt phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes, including cell survival (via inhibition of pro-apoptotic proteins like Bad and GSK3) and cell growth (via activation of the mTOR pathway).

Molecular Interaction with Akt

The 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives act as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates. The pyrrolo[2,3-d]pyrimidine core is crucial for this interaction, forming key hydrogen bonds within the hinge region of the kinase. The 4-aminopiperidine-4-carboxamide moiety extends into the solvent-exposed region, where modifications can be made to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data: In Vitro Potency and Selectivity

The following table summarizes the in vitro activity of representative 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives against Akt and the closely related kinase PKA, demonstrating their potency and selectivity.

| Compound ID | Akt1 IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/Akt1) |

| Compound A | 10 | 1500 | 150 |

| Compound B | 5 | 1000 | 200 |

| AZD5363 | 3 (Akt1), 7 (Akt2), 7 (Akt3) | >1000 | >140 |

Data synthesized from publicly available research. "Compound A" and "Compound B" are representative examples from the described chemical series. AZD5363 is a clinical candidate from this class.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a typical method for determining the IC50 values of the inhibitors against Akt kinases.

-

Reagents: Recombinant human Akt1, Akt2, and Akt3 enzymes; PKA enzyme; ATP; substrate peptide (e.g., Crosstide); kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA, 0.1 mM EGTA); test compounds dissolved in DMSO.

-

Procedure:

-

A solution of the kinase and substrate peptide is prepared in kinase buffer.

-

The test compound is serially diluted in DMSO and then added to the kinase/substrate solution.

-

The reaction is initiated by the addition of ATP (at a concentration close to its Km).

-

The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or radiometric assay ([γ-32P]ATP).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Assay for Pathway Inhibition

This protocol describes a method to assess the ability of the compounds to inhibit Akt signaling within a cellular context.

-

Cell Line: A human cancer cell line with a constitutively active PI3K/Akt pathway (e.g., BT-474 breast cancer cells).

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a defined period (e.g., 2-4 hours).

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting is performed using primary antibodies against phosphorylated Akt (Ser473 and Thr308) and downstream targets like phosphorylated PRAS40 and phosphorylated GSK3β.

-

Total protein levels of Akt, PRAS40, and GSK3β are also measured as loading controls.

-

The intensity of the protein bands is quantified to determine the concentration-dependent inhibition of phosphorylation.

-

Visualizations: Signaling Pathways and Workflows

Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-aminopiperidine-1-carboxamide derivatives.

Caption: A typical experimental workflow for the evaluation of 4-aminopiperidine-1-carboxamide derivatives as Akt inhibitors.

Conclusion

While this compound itself is not a well-characterized bioactive agent, its core structure is a key component of a class of potent and selective Akt inhibitors. The mechanism of action of these derivatives is centered on the ATP-competitive inhibition of Akt, leading to the downregulation of the PI3K/Akt/mTOR signaling pathway. This inhibition of a critical cell survival and growth pathway provides a strong rationale for the development of these compounds as anticancer therapeutics. Further research into the structure-activity relationships of this scaffold may lead to the discovery of even more potent and selective inhibitors with improved pharmacological profiles.

References

In Silico Modeling of 4-Amino-N,N-dimethylpiperidine-1-carboxamide Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 4-Amino-N,N-dimethylpiperidine-1-carboxamide derivatives, a promising scaffold in modern drug discovery. The dysregulation of the PI3K/Akt signaling pathway is a hallmark of numerous diseases, including cancer, making the serine/threonine kinase Akt1 a critical therapeutic target. This document outlines a systematic approach to the design and evaluation of novel this compound derivatives as potential Akt1 inhibitors. We present a hypothetical series of compounds with predicted biological activities to illustrate the application of a suite of computational methodologies. This guide details the protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, and molecular dynamics (MD) simulations. The objective is to provide a practical framework for researchers to leverage computational tools to accelerate the identification and optimization of lead compounds targeting Akt1.

Introduction: The Therapeutic Potential of Targeting Akt1

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Hyperactivation of this pathway is a common event in various human cancers, often correlated with tumor progression and resistance to therapy.[4][5] Akt1, a key node in this pathway, has emerged as a high-priority target for the development of novel anticancer agents.[6][7] The this compound scaffold has been identified as a promising starting point for the design of potent and selective Akt1 inhibitors, as evidenced by the discovery of structurally related compounds with significant biological activity.[8][9][10][11][12][13][14]

This guide focuses on the application of in silico modeling techniques to rationally design and evaluate novel derivatives based on this core structure. By employing a multi-faceted computational approach, we can prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources in the drug discovery pipeline.

The PI3K/Akt Signaling Pathway

Understanding the biological context of the target is paramount. The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate PI3K.[5][15] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 and mTORC2.[16] Activated Akt then phosphorylates a myriad of downstream substrates, leading to the regulation of various cellular functions.

In Silico Modeling Workflow

A systematic in silico workflow is essential for the efficient design and evaluation of novel inhibitors. The proposed workflow integrates molecular docking, QSAR, ADMET prediction, and molecular dynamics simulations to provide a holistic assessment of the designed compounds.

Data Presentation: A Hypothetical Compound Series

To illustrate the in silico modeling process, we have designed a virtual library of ten this compound derivatives with varying substituents at the 4-amino position. The predicted biological activities (pIC50) against Akt1, along with key physicochemical and ADMET properties, are summarized in the tables below.

Table 1: Structures and Predicted Activities of this compound Derivatives

| Compound ID | R-Group | Predicted pIC50 (Akt1) |

| ADPC-01 | -H | 5.2 |

| ADPC-02 | -CH3 | 5.8 |

| ADPC-03 | -C2H5 | 6.1 |

| ADPC-04 | -CH(CH3)2 | 6.5 |

| ADPC-05 | -Cyclopropyl | 6.8 |

| ADPC-06 | -Phenyl | 7.5 |

| ADPC-07 | -4-Fluorophenyl | 7.9 |

| ADPC-08 | -4-Chlorophenyl | 8.2 |

| ADPC-09 | -4-Methoxyphenyl | 7.7 |

| ADPC-10 | -3,4-Dichlorophenyl | 8.5 |

Table 2: Predicted Physicochemical Properties of the Derivative Series

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |

| ADPC-01 | 171.24 | 0.8 | 2 | 3 |

| ADPC-02 | 185.27 | 1.2 | 1 | 3 |

| ADPC-03 | 199.30 | 1.6 | 1 | 3 |

| ADPC-04 | 213.32 | 2.0 | 1 | 3 |

| ADPC-05 | 211.31 | 1.9 | 1 | 3 |

| ADPC-06 | 247.34 | 2.7 | 1 | 3 |

| ADPC-07 | 265.33 | 2.9 | 1 | 3 |

| ADPC-08 | 281.78 | 3.2 | 1 | 3 |

| ADPC-09 | 277.37 | 2.6 | 1 | 4 |

| ADPC-10 | 316.23 | 3.7 | 1 | 3 |

Table 3: Predicted ADMET Properties of the Derivative Series

| Compound ID | Human Intestinal Absorption (%) | BBB Permeability | CYP2D6 Inhibition | hERG Inhibition |

| ADPC-01 | High | High | Low | Low |

| ADPC-02 | High | High | Low | Low |

| ADPC-03 | High | High | Low | Low |

| ADPC-04 | High | Medium | Low | Low |

| ADPC-05 | High | Medium | Low | Low |

| ADPC-06 | High | Medium | Medium | Low |

| ADPC-07 | High | Medium | Medium | Low |

| ADPC-08 | High | Low | High | Medium |

| ADPC-09 | High | Medium | Medium | Low |

| ADPC-10 | Medium | Low | High | High |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of the designed derivatives within the ATP-binding pocket of Akt1.

Protocol:

-

Protein Preparation:

-

Retrieve the crystal structure of human Akt1 in complex with a known inhibitor (e.g., PDB ID: 4GV1) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.